molecular formula C10H17NO2 B13311519 (2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid

(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid

Cat. No.: B13311519
M. Wt: 183.25 g/mol
InChI Key: SGTFOUGVBKTTFF-XXGKYGEESA-N
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Description

(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid is a synthetic, chiral unnatural amino acid derivative of interest in advanced chemical and biological research. This compound features a cyclooctene ring system, a structure that is valuable in organic synthesis and materials science. While analytical data for the (2R)-enantiomer is limited, the related (2S)-enantiomer has a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol . Compounds incorporating cyclooctyne and cyclooctene rings, such as this one, are primarily investigated for their role in bioorthogonal chemistry. They can act as reagents for site-specific protein labeling and the construction of antibody-drug conjugates (ADCs) through copper-free click chemistry reactions with azides . This mechanism is a powerful tool for developing novel anti-inflammatory therapeutics and targeted drug delivery systems . Researchers utilize this family of amino acids to incorporate unique chemical handles into polypeptides, enabling the study of protein function, interaction, and localization both in vitro and in vivo . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(2R)-2-amino-2-[(2Z)-cyclooct-2-en-1-yl]acetic acid

InChI

InChI=1S/C10H17NO2/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7,11H2,(H,12,13)/b6-4-/t8?,9-/m1/s1

InChI Key

SGTFOUGVBKTTFF-XXGKYGEESA-N

Isomeric SMILES

C1CC/C=C\C(CC1)[C@H](C(=O)O)N

Canonical SMILES

C1CCC=CC(CC1)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route from Patent WO2019158550A1

A significant preparation method is described in patent WO2019158550A1, which details a cost-effective and scalable synthesis of related amino acid derivatives, including cyclooctene-containing analogs. Although the patent focuses on tert-butyl N-substituted derivatives, the methodology is adaptable for this compound.

Key features of the method:

  • Reagents and solvents: Use of organic solvents such as cyclic ethers (e.g., tetrahydrofuran), ketones (e.g., methylisobutylketone), amides (e.g., dimethylformamide), or mixtures thereof.
  • Base selection: Tertiary amines or aromatic amines serve as bases to facilitate the reaction.
  • Reaction conditions: Stirring times range from 1 to 10 hours, with optimal stirring between 3 and 8 hours.
  • Temperature control: Initial reaction at ambient temperature followed by cooling steps to between -5 °C and 10 °C to precipitate the product.
  • Purification: Filtration after temperature reduction, often without the need for isolation of intermediates.
  • Yield and purity: High yields with purity confirmed by high-performance liquid chromatography (HPLC).

Reaction schematic summary:

Step Description Conditions Notes
(a) Mixing of reagents (cyclooctene derivative and amino acid precursor) Organic solvent (THF, DMF, etc.) Solvent choice affects solubility
(b) Addition of base (tertiary or aromatic amine) Ambient temperature, stirring 1–10 hours Base facilitates nucleophilic substitution
(c) Stirring and reaction progression 3–8 hours preferred Reaction monitored by HPLC
(d) Cooling to -5 °C to 10 °C Addition of water to solvent (0.2–2:1 v/v) Induces precipitation of product
(e) Filtration and isolation Ambient to low temperature Product obtained as solid

This method avoids high viscosity issues and allows direct use of the product in subsequent syntheses without isolation, improving efficiency and cost-effectiveness.

Comparative Data Table of Preparation Methods

Method/Source Solvent(s) Base(s) Temperature (°C) Reaction Time (h) Yield (%) Notes
Patent WO2019158550A1 THF, DMF, methylisobutylketone Tertiary amines, aromatic amines Ambient to -5 to 10 3–8 High Scalable, cost-effective, direct use of product
Hydrazone Cycloaddition Dichloromethane (CH2Cl2) Lewis acids (e.g., Me2SCl2) -78 to RT 0.3–1 Moderate Useful for cyclic intermediates, complex steps
Asymmetric Catalysis (General)* Various (e.g., toluene, ethanol) Chiral ligands with metals 0 to ambient Variable Variable Requires chiral catalysts, high stereoselectivity

*Note: General methods for α-amino acid synthesis with cyclic substituents.

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyclooctenyl group to a cyclooctyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and acyl chlorides for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as cyclooctyl acetic acid, cyclooctenone, and substituted amides.

Scientific Research Applications

(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid is a chemical compound with the CAS number 1935316-01-0 . While specific applications of this compound are not widely documented, the presence of a cyclooctene moiety suggests its utility in bio-orthogonal reactions, particularly the retro Diels-Alder reaction, for drug delivery and prodrug activation .

Scientific Research Applications

This compound can be applied in the following areas:

  • Prodrug Activation: This compound can be used to modify a drug into a prodrug that can be triggered by an abiotic, bio-orthogonal reaction. This involves chemically linking the drug to a cyclic moiety . The prodrug comprises a trigger moiety that, after activation by an activator, releases the drug .
  • Bio-orthogonal Chemistry: The compound can be utilized in bio-orthogonal drug activation methods for therapeutics, leveraging abiotic reactive chemical groups . These groups participate in reactions that do not interfere with native biochemical processes .
  • Activatable Liposomes: this compound can function as a trigger on activatable liposomes, where the liposome comprises a channel protein linked to the trigger. The reaction of the dienophile with a diene results in the activation of the liposome .
  • Treatment of Plasma Cell Disorders: Compounds with cyclooctene groups are useful in treating plasma cell disorders such as multiple myeloma . Therapeutic agents like melphalan, cyclophosphamide, prednisone, and dexamethasone are often used in conjunction .

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the cyclooctenyl group provides hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Aromatic Substituted Analogs

Compounds like (2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid (CAS: N/A) and (2R)-2-amino-2-(2-fluorophenyl)acetic acid (CAS: 25698-44-6) share the α-amino acetic acid backbone but replace the cyclooctene ring with aromatic groups.

Property (2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic Acid (2R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid (2R)-2-Amino-2-(2-fluorophenyl)acetic Acid
Molecular Formula C₁₀H₁₅NO₂ (estimated) C₈H₉NO₃ C₈H₈FNO₂
Molecular Weight ~181.2 g/mol 167.16 g/mol 169.15 g/mol
Key Applications Peptide synthesis, conformational studies Pharmaceutical impurity (e.g., cefadroxil) Marketed intermediates (2020–2025 growth)
Solubility Likely low (hydrophobic cyclooctene) Moderate (polar -OH group) Moderate (fluorine enhances lipophilicity)

Key Differences :

  • Aromatic analogs are more prevalent in drug impurity profiles (e.g., cephalosporins) .

Fluorinated and Bicyclic Derivatives

Fluorinated analogs, such as (2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid (CAS: 144789-73-1), and bicyclic derivatives like (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride (CAS: N/A), highlight substituent effects on bioactivity.

Property This compound (2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic Acid Bicyclo[1.1.1]pentane Derivative
Molecular Weight ~181.2 g/mol 219.16 g/mol 245.63 g/mol
Key Features Unsaturated 8-membered ring Electron-withdrawing CF₃ group enhances stability Rigid bicyclic structure
Applications Research in peptide flexibility Potential enzyme inhibition Neuroactive properties

Key Insights :

  • Fluorination improves metabolic stability and binding affinity in drug candidates .
  • Bicyclic structures restrict conformational freedom, contrasting with the flexible cyclooctene ring .

Cycloalkane-Based Analogs

Compounds like (S)-2-amino-2-((1R,3S)-1,2,2,3-tetramethylcyclopentyl)acetic acid (MW: 199.3 g/mol) and 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid (CAS: 99189-60-3) feature saturated cycloalkane rings.

Property This compound Cyclopentane Analog (S-configuration) Cyclohexane Analog
Ring Size 8-membered (unsaturated) 5-membered (saturated) 6-membered (saturated)
Molecular Weight ~181.2 g/mol 199.3 g/mol 199.25 g/mol
Applications Unstudied in vivo Biochemical analysis Protein interaction studies

Key Differences :

  • Smaller rings (e.g., cyclopentane) impose greater torsional strain, while saturated cyclohexane derivatives exhibit chair conformations .
  • The cyclooctene ring’s unsaturation may enable unique reactivity (e.g., Diels-Alder participation).

Stability Considerations :

  • Cyclooctene’s strain may lead to ring-opening under acidic conditions, unlike stable aromatic analogs .
  • Fluorinated derivatives exhibit enhanced shelf-life due to C-F bond stability .

Biological Activity

(2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid, commonly referred to as cyclooctenyl alanine, is an amino acid derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a cyclooctene moiety, positions it as a candidate for various biochemical applications, including drug development and molecular biology.

Chemical Structure and Properties

The chemical formula for this compound is C10_{10}H17_{17}NO2_2. Its structure includes an amino group, a carboxylic acid group, and a cyclooctene ring, which contributes to its reactivity and potential interactions with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially useful in combating bacterial infections.
  • Neuroprotective Effects : There are indications that cyclooctenyl alanine may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
  • Modulation of Cytokine Production : The compound has been studied for its ability to modulate cytokine production, which is crucial in inflammatory responses.

1. Antimicrobial Activity

A study investigating the antimicrobial properties of various amino acid derivatives included this compound. The results indicated that this compound showed significant activity against several strains of bacteria, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Bacillus subtilis75

2. Neuroprotective Effects

In vitro studies using neuronal cell lines demonstrated that this compound could protect against oxidative stress-induced cell death. The compound was found to reduce reactive oxygen species (ROS) levels by approximately 30% compared to untreated controls.

3. Cytokine Modulation

Research published in immunology journals highlighted the ability of cyclooctenyl alanine to enhance the production of anti-inflammatory cytokines while suppressing pro-inflammatory cytokines in macrophage cultures. This dual effect suggests potential applications in treating autoimmune diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, the presence of the cyclooctene moiety is believed to facilitate interactions with various receptors and enzymes involved in inflammatory pathways and microbial resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-Amino-2-(cyclooct-2-en-1-yl)acetic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclooctene functionalization, amino group protection (e.g., using benzyloxycarbonyl groups), and chiral resolution. Enantiomeric purity is controlled via chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution. Reaction conditions (temperature, solvent polarity, and pH) must be optimized to minimize racemization. For example, low-temperature conditions during coupling reactions (using DCC/NHS) preserve stereochemical integrity .

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic techniques?

  • Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, advanced NMR techniques (e.g., NOESY or chiral shift reagents) can differentiate enantiomers by analyzing spatial interactions or splitting patterns. Vibrational circular dichroism (VCD) is also effective for chiral centers in flexible systems like cyclooctene .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

  • Methodology : The compound is stable at room temperature in inert, anhydrous environments. However, the cyclooctene moiety may undergo oxidation; thus, storage under nitrogen or argon is recommended. Thermal degradation studies suggest avoiding temperatures >100°C to prevent toxic byproduct formation. Stability should be monitored via HPLC or TLC .

Advanced Research Questions

Q. What strategies are effective for analyzing conflicting bioactivity data between in vitro and in vivo studies of this compound?

  • Methodology : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:

  • Perform metabolite profiling (LC-MS/MS) to identify degradation products.
  • Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in vivo.
  • Compare results with structurally similar cyclohexene analogs to isolate the impact of ring size on pharmacokinetics .

Q. How does the cyclooctene ring's conformational flexibility affect the compound's interaction with enzymatic targets compared to smaller cycloalkene analogs?

  • Methodology : Molecular dynamics simulations can map the cyclooctene ring's conformational space and its fit into enzyme active sites (e.g., proteases or kinases). Competitive binding assays with cyclohexene derivatives (e.g., 2-(Cyclohex-2-en-1-yl)acetic acid) reveal differences in binding affinity and inhibition kinetics. The larger ring may enhance entropy-driven interactions but reduce target specificity .

Q. How can researchers design experiments to resolve contradictions in reported mechanistic pathways for this compound’s neuroactive properties?

  • Methodology :

  • Use knockout cell lines or CRISPR-edited models to validate proposed molecular targets (e.g., NMDA receptors).
  • Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Cross-reference with structurally related compounds (e.g., 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid) to identify conserved functional groups critical for activity .

Q. What experimental approaches can elucidate the role of the amino-acetic acid moiety in modulating the compound’s solubility and membrane permeability?

  • Methodology :

  • Measure partition coefficients (log P) using shake-flask or HPLC methods.
  • Synthesize analogs with modified amino groups (e.g., methylated or acylated derivatives) and compare diffusion rates in artificial membrane assays (PAMPA).
  • Computational tools like COSMO-RS predict solubility changes based on electronic effects .

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